molecular formula C7H13NO B1485406 trans-2-(Azetidin-1-yl)cyclobutan-1-ol CAS No. 2165719-46-8

trans-2-(Azetidin-1-yl)cyclobutan-1-ol

Cat. No. B1485406
CAS RN: 2165719-46-8
M. Wt: 127.18 g/mol
InChI Key: RJWDLVZERKSWDM-RNFRBKRXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“trans-2-(Azetidin-1-yl)cyclobutan-1-ol” is a chemical compound that belongs to the class of azetidines . Azetidines are four-membered cyclic amines . This compound is related to 2-(azetidin-1-yl)propan-1-ol . It is a colourless liquid and is stored at room temperature .


Synthesis Analysis

The synthesis of azetidines has been a topic of research in organic chemistry . A method for the synthesis of 3-pyrrole-substituted 2-azetidinones using catalytic amounts of molecular iodine under microwave irradiation has been developed . This method has been used to synthesize a series of 3-pyrrole-substituted 2-azetidinones with a variety of substituents at N-1 and at C-4 .


Molecular Structure Analysis

Azetidines are four-membered cyclic amines . In spirocyclic β-lactams, the spiro carbon may be at positions C3 and/or C4 . The 2-azetidinone (commonly known as β-lactam) ring system is the basic structural feature of a number of broad spectrum β-lactam antibiotics .


Chemical Reactions Analysis

The chemical reactions of azetidines have been studied extensively . They are known to participate in a variety of reactions, including Henry, Suzuki, Sonogashira and Michael additions . They are also excellent candidates for ring-opening and expansion reactions .


Physical And Chemical Properties Analysis

“trans-2-(Azetidin-1-yl)cyclobutan-1-ol” is a colourless liquid . It is stored at room temperature . The compound has a molecular weight of 115.18 .

properties

IUPAC Name

(1R,2R)-2-(azetidin-1-yl)cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c9-7-3-2-6(7)8-4-1-5-8/h6-7,9H,1-5H2/t6-,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJWDLVZERKSWDM-RNFRBKRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C2CCC2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C1)[C@@H]2CC[C@H]2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-2-(Azetidin-1-yl)cyclobutan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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